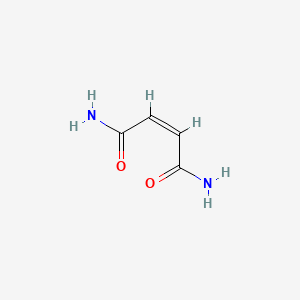

Maleamide

説明

特性

IUPAC Name |

(Z)-but-2-enediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNZUFKXJJCBG-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)N)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318651 | |

| Record name | Maleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-01-8, 10453-67-5 | |

| Record name | Maleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Maleimide Functional Group for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The maleimide functional group is a cornerstone of modern bioconjugation, prized for its high reactivity and exceptional specificity toward sulfhydryl (thiol) groups. This five-membered heterocyclic imide provides a robust and efficient method for covalently linking biomolecules, such as proteins, peptides, and antibodies, to a wide array of functional moieties including therapeutic drugs, fluorescent probes, and polymer chains. Its utility is particularly prominent in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), where precise and stable drug attachment is paramount. This guide provides a comprehensive overview of maleimide chemistry, reaction kinetics, stability considerations, and detailed protocols relevant to research and drug development.

Core Chemistry and Reactivity

Maleimide consists of a pyrrole-2,5-dione structure. Its chemical reactivity is dominated by the electrophilic carbon-carbon double bond within the ring, which is highly susceptible to nucleophilic attack.[1]

The Thiol-Maleimide Michael Addition Reaction

The primary reaction exploited in bioconjugation is the Michael addition of a thiol to the maleimide double bond.[2] This reaction proceeds rapidly and selectively under mild, near-physiological conditions to form a stable covalent thiosuccinimide linkage.[3]

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[4] In this range, a sufficient concentration of the nucleophilic thiolate anion (RS⁻) exists to initiate the reaction, while competing reactions with other nucleophilic groups, such as primary amines (e.g., the ε-amino group of lysine), are minimized.[4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][4]

References

An In-depth Technical Guide to the Maleimide-Thiol Reaction: Mechanism, Optimization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a foundational technique in modern biochemistry and drug development. Among the array of bioconjugation chemistries, the reaction between a maleimide and a thiol stands out for its high specificity, rapid kinetics under mild physiological conditions, and the formation of a stable covalent bond.[1][2] This guide provides a comprehensive analysis of the maleimide-thiol reaction, detailing its mechanism, kinetics, and the critical factors that influence its efficiency. Furthermore, it presents detailed experimental protocols and discusses the stability of the resulting conjugate, with a focus on its application in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

The Core Mechanism: A Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[2][3] In this reaction, a deprotonated thiol, the thiolate anion, acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[2] This nucleophilic addition results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[4][5]

The high chemoselectivity for thiols, particularly within a specific pH range, makes this reaction ideal for the site-specific modification of cysteine residues in proteins and peptides.[2] At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high selectivity for cysteine residues over lysine residues, for example.[1][4] This reaction is considered a type of "click chemistry" due to its high efficiency, selectivity, and ability to proceed under mild, biocompatible conditions.[3][5]

Figure 1: The Michael addition reaction of a maleimide with a thiol.

Key Parameters Influencing the Reaction

The efficiency and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Precise control of these factors is essential to maximize the yield of the desired conjugate and minimize side reactions.

2.1. pH

The pH of the reaction buffer is the most critical factor.[2] The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][5] Within this range, there is a sufficient concentration of the reactive thiolate anion for the reaction to proceed efficiently, while minimizing side reactions.

-

Below pH 6.5: The concentration of the reactive thiolate anion is reduced because the thiol group (with a pKa typically around 8.5) remains largely protonated. This significantly slows down the reaction rate.[1][6]

-

Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, where the maleimide ring opens to form an unreactive maleamic acid derivative.[5][7] Additionally, at higher pH, the reaction loses its high chemoselectivity for thiols, and competitive side reactions with primary amines, such as the ε-amino group of lysine residues, become more prevalent.[5][7]

2.2. Molar Ratio of Reactants

A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[1] The optimal ratio can vary depending on the specific molecules being conjugated. For general protein labeling, a 10- to 20-fold molar excess of a maleimide dye is a common starting point.[1][8] However, for specific applications, the ratio may be optimized. For instance, a 2:1 maleimide to thiol molar ratio was found to be optimal for the conjugation of the cRGDfK peptide, while a 5:1 ratio was optimal for the 11A4 nanobody.[9]

2.3. Temperature and Incubation Time

The reaction is typically carried out at room temperature (20-25°C) for 2 hours or at 4°C overnight.[10] The lower temperature may be preferred for sensitive biomolecules, although the reaction rate will be slower.

2.4. Thiol Oxidation

Thiol groups are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.[1][7] To prevent this, it is recommended to use degassed buffers and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1][10] The use of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) just prior to conjugation can also ensure the availability of free thiols.[7]

| Parameter | Optimal Range/Condition | Rationale and Considerations |

| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes maleimide hydrolysis and reaction with amines.[1][5] |

| Maleimide:Thiol Molar Ratio | 10-20 fold excess (general) | Drives the reaction to completion. Can be optimized for specific applications.[1][8] |

| Temperature | 4°C to 25°C | Lower temperatures can be used for sensitive biomolecules, but require longer incubation times.[10] |

| Incubation Time | 2 hours at RT or overnight at 4°C | Sufficient time for the reaction to proceed to completion.[10] |

| Reducing Agent | TCEP (10-100 fold excess) | Reduces disulfide bonds to free thiols for reaction with maleimide.[7] |

| Chelating Agent | 1-5 mM EDTA | Sequesters metal ions that can catalyze thiol oxidation.[10] |

Stability of the Thioether Adduct and Side Reactions

While the thioether bond formed is relatively stable, the thiosuccinimide ring can undergo several reactions that can impact the stability and homogeneity of the conjugate.

3.1. Retro-Michael Reaction (Thiol Exchange)

The thioether bond formed between a maleimide and a thiol is reversible in a thiol-rich environment, such as in vivo with high concentrations of glutathione.[7][11] This retro-Michael reaction can lead to the transfer of the conjugated payload to other molecules, resulting in off-target effects, which is a significant concern for ADCs.[7][12]

3.2. Hydrolysis of the Thiosuccinimide Ring

The thiosuccinimide ring of the conjugate is susceptible to hydrolysis, which is accelerated at higher pH.[5][11] This ring-opening reaction forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[5][11] In some applications, particularly for ADCs, the conjugate is intentionally treated at a higher pH (e.g., 8.5-9.0) post-conjugation to induce hydrolysis and improve in vivo stability.[7][12]

3.3. Thiazine Rearrangement

When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[3][7] This rearrangement is promoted under basic conditions due to the nucleophilic attack of the N-terminal amine on the succinimide carbonyl.[3][13] To suppress this side reaction, performing the conjugation at a more acidic pH (e.g., ~5.0) is recommended to keep the N-terminal amine protonated and less nucleophilic.[13][14]

Figure 2: Competing fates of the thiol-maleimide adduct.

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

4.1. Protocol 1: Reduction of Disulfide Bonds (if necessary)

This step is necessary if the target cysteine residues are involved in disulfide bonds.

-

Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1][8]

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][7]

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[1][10]

-

If necessary, remove the excess TCEP using a desalting column.

4.2. Protocol 2: General Procedure for Labeling a Thiol-Containing Protein

-

Immediately before use, dissolve the maleimide-activated reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][8]

-

Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring.[1][8]

-

Flush the reaction vial with an inert gas, seal, and mix thoroughly.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] If using a fluorescent maleimide, protect the reaction from light.[1]

-

(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[10]

-

Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC) to remove excess, unreacted maleimide and reducing agent.[1]

Figure 3: A typical experimental workflow for maleimide-thiol conjugation.

Applications in Drug Development

The maleimide-thiol reaction is a cornerstone of modern drug development, particularly in the construction of ADCs.[2][4] ADCs are targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[2] The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody, often by engineering cysteine residues into the antibody backbone at specific sites.[2] The stability of the resulting linkage is paramount to the safety and efficacy of the ADC, making a thorough understanding of the factors that influence the stability of the thiosuccinimide adduct essential.[11][12]

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development.[2] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[2][4] A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By carefully controlling the reaction conditions and considering the stability of the resulting conjugate, researchers can leverage this chemistry to create novel therapeutics and research tools with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Application of Maleimide-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, structure, and application of maleimide-containing compounds, with a focus on their use in bioconjugation and drug development. The unique reactivity of the maleimide group towards thiol functionalities has established it as a critical tool for the site-specific modification of biomolecules, leading to the development of advanced therapeutics such as antibody-drug conjugates (ADCs).

Core Structure and Reactivity of Maleimide

Maleimide is a five-membered heterocyclic imide with the chemical formula C₄H₃NO₂.[1] Its structure is characterized by a conjugated system of two carbonyl groups and a carbon-carbon double bond, which renders the double bond electron-deficient and highly susceptible to nucleophilic attack.[1]

The primary reaction exploited in bioconjugation is the thiol-maleimide Michael addition .[2][3] This reaction involves the nucleophilic attack of a thiol group, typically from a cysteine residue in a protein, on one of the carbons of the maleimide double bond.[3] This forms a stable thioether linkage, specifically a thiosuccinimide adduct.[2][3]

The reaction is highly selective for thiols over other nucleophilic functional groups, such as amines, within a pH range of 6.5 to 7.5.[4][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] This high chemoselectivity allows for the precise, site-specific modification of proteins and other biomolecules.[6][7]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Stability of the Thiosuccinimide Linkage

While the thiosuccinimide bond is generally stable, its long-term stability in physiological environments is a critical consideration in drug development.[2][8] The adduct can undergo two competing reactions: a retro-Michael reaction and hydrolysis of the succinimide ring.[9]

-

Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide. In the presence of other thiols, such as glutathione in the plasma, this can result in "payload migration" where the conjugated molecule is transferred to other thiol-containing species, leading to off-target effects.[8]

-

Hydrolysis: The succinimide ring of the adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[9] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate.[2]

Caption: Competing pathways for the thiosuccinimide adduct in vivo.

Quantitative Data on Linker Stability

The stability of the maleimide conjugate is highly dependent on the structure of the maleimide and the surrounding chemical environment. Next-generation maleimides have been developed to enhance stability by promoting the hydrolysis pathway.

| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Key Observation |

| Traditional Maleimide (Thioether) | ADC in human plasma | 7 | ~50% | Significant degradation due to retro-Michael reaction.[6][10] |

| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | Substantially improved plasma stability.[10] |

| Self-Stabilizing Maleimide (DPR-based) | ADC in plasma | 7 | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss.[6] |

| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | High stability in plasma.[6][10] |

| Mono-sulfone-PEG | 1 mM Glutathione, 37°C | 7 | >90% | Significantly more stable than maleimide-PEG conjugate.[10] |

| Vinylpyrimidine | Human Serum | 8 | ~100% | Superior stability compared to maleimide conjugates.[10] |

| Quaternized Vinyl Pyridinium | Human Plasma | Not specified | "Fully stable" | Conjugates were found to be fully stable in human plasma.[10] |

Synthesis of Maleimide-Containing Compounds

The synthesis of N-substituted maleimides typically involves a two-step process: the reaction of maleic anhydride with a primary amine to form a maleamic acid, followed by cyclodehydration to yield the maleimide.[11][12]

General Synthesis of N-Phenylmaleimide:

-

Formation of Maleanilic Acid: Maleic anhydride is dissolved in a suitable solvent like diethyl ether. Aniline, dissolved in the same solvent, is then added dropwise. The resulting maleanilic acid precipitates and can be collected by filtration.[12]

-

Cyclodehydration: The maleanilic acid is suspended in acetic anhydride containing anhydrous sodium acetate. The mixture is heated to dissolve the suspension and then cooled to induce crystallization of N-phenylmaleimide.[12]

The synthesis of more complex maleimide derivatives, such as those containing PEG linkers, often involves multi-step procedures. For example, maleimide-functionalized PEG can be synthesized by reacting a PEG derivative containing a terminal amine with maleic anhydride, followed by cyclization.[13][14]

Applications in Drug Development

The primary application of maleimide chemistry in drug development is the construction of antibody-drug conjugates (ADCs) .[15][16] ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[17] Maleimide-containing linkers are used to attach the drug payload to the antibody, typically through reaction with cysteine residues.[18]

Prominent examples of FDA-approved ADCs that utilize maleimide chemistry include:

-

Adcetris® (brentuximab vedotin): Used to treat Hodgkin lymphoma and systemic anaplastic large cell lymphoma.[5][19] The linker contains a maleimide group for conjugation to the antibody.[19]

-

Kadcyla® (ado-trastuzumab emtansine): Used for the treatment of HER2-positive breast cancer.[15][17][20][21] The SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker connects the cytotoxic agent DM1 to the trastuzumab antibody via a maleimide.[15][20]

Caption: Signaling pathway of an antibody-drug conjugate.

Experimental Protocols

Protocol for Antibody Labeling with a Maleimide Dye

This protocol provides a general procedure for labeling an antibody with a maleimide-functionalized fluorescent dye.

Materials:

-

Antibody solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

-

Maleimide-functionalized dye (10 mM stock solution in anhydrous DMSO or DMF)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

-

Antibody Preparation: If necessary, reduce disulfide bonds in the antibody by adding a 10-20 fold molar excess of TCEP and incubating for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

-

Labeling Reaction: Add a 10-20 fold molar excess of the maleimide dye stock solution to the antibody solution with gentle stirring.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the reaction buffer. The first colored fraction contains the labeled antibody.

-

Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.

-

Calculate the molar concentrations of the protein and the dye using their respective extinction coefficients.

-

The DOL is the molar ratio of the dye to the protein.

-

Caption: Experimental workflow for antibody labeling with a maleimide dye.

Protocol for Two-Step Protein-Protein Conjugation using SMCC Crosslinker

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using the heterobifunctional crosslinker SMCC.[22][23][24]

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer A (amine-free, e.g., PBS, pH 7.2-8.0)

-

Conjugation Buffer B (sulfhydryl-free, e.g., PBS, pH 6.5-7.5)

-

Desalting column

Procedure:

-

Activate Protein-NH₂:

-

Dissolve Protein-NH₂ in Conjugation Buffer A.

-

Prepare a stock solution of SMCC in DMSO or DMF.

-

Add a 10-50 fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.

-

Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.

-

Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer B.

-

-

Conjugate to Protein-SH:

-

Immediately combine the maleimide-activated Protein-NH₂ with Protein-SH in Conjugation Buffer B.

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Quench Reaction (Optional): Add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to quench any unreacted maleimide groups.

-

Purification: Purify the protein-protein conjugate using size-exclusion chromatography or another suitable method.

Spectroscopic Characterization

The structure of maleimide and its derivatives can be confirmed using various spectroscopic techniques.

-

¹H NMR: The protons on the double bond of the maleimide ring typically appear as a singlet at around 6.7-7.0 ppm in the ¹H NMR spectrum.[25][26]

-

¹³C NMR: The carbonyl carbons of the maleimide ring resonate at approximately 170 ppm, and the carbons of the double bond appear around 134 ppm.

-

FT-IR: The infrared spectrum of maleimide shows characteristic absorption bands for the C=O stretching of the imide group (around 1700-1770 cm⁻¹) and the C=C stretching of the double bond (around 1580-1640 cm⁻¹).[27]

This guide provides a foundational understanding of the structure, reactivity, and application of maleimide-containing compounds for researchers in the field of drug development and bioconjugation. The provided data and protocols serve as a starting point for the design and execution of experiments involving these versatile chemical entities.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 5. Brentuximab Vedotin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. In-depth structural characterization of Kadcyla® (ado-trastuzumab emtansine) and its biosimilar candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. Brentuximab vedotin - Wikipedia [en.wikipedia.org]

- 20. Structural Characterization of Cross-Linked Species in Trastuzumab Emtansine (Kadcyla) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. benchchem.com [benchchem.com]

- 24. proteochem.com [proteochem.com]

- 25. researchgate.net [researchgate.net]

- 26. Maleimide(541-59-3) 1H NMR [m.chemicalbook.com]

- 27. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Properties of Maleimide Derivatives

Maleimide derivatives are a cornerstone in the field of bioconjugation, enabling the precise and stable linkage of molecules for a vast array of applications, from therapeutic antibody-drug conjugates (ADCs) to advanced diagnostic probes.[1][][3] Their utility stems from the highly specific and efficient reaction of the maleimide group with sulfhydryl (thiol) groups, typically found on cysteine residues in proteins and peptides.[3][4] This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5), making it ideal for modifying sensitive biomolecules.[5]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of maleimide derivatives. It includes detailed experimental protocols, quantitative data for comparative analysis, and diagrams to illustrate key chemical processes and workflows, serving as an essential resource for professionals in chemical biology and drug development.

Synthesis of Maleimide Derivatives

The most common and straightforward method for synthesizing N-substituted maleimides involves a two-step process: the formation of a maleamic acid intermediate followed by cyclodehydration.[6][7]

-

Step 1: Maleamic Acid Formation: Maleic anhydride is reacted with a primary amine in a suitable solvent like ether or acetone. The amine's nucleophilic attack on one of the carbonyl carbons of the anhydride leads to the ring-opening and formation of the corresponding maleamic acid.[7]

-

Step 2: Cyclodehydration: The maleamic acid is then cyclized to form the imide ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride with sodium acetate.[7]

Recent advances have introduced alternative synthetic routes, including palladium-catalyzed cyclization reactions of alkynes with isocyanides, which allow for the creation of polysubstituted maleimide derivatives.[8]

Experimental Protocol: Synthesis of N-Phenylmaleimide

This protocol is adapted from a standard organic synthesis procedure.[7]

A. Maleanilic Acid (Intermediate) Synthesis:

-

Dissolve 2 moles of maleic anhydride in 2.5 L of ethyl ether in a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Once dissolved, slowly add a solution of 2 moles of aniline in 200 mL of ether through the dropping funnel while stirring.

-

Continue stirring the resulting thick suspension at room temperature for 1 hour.

-

Cool the mixture to 15–20°C in an ice bath.

-

Collect the product by suction filtration. The resulting cream-colored powder is maleanilic acid, which can be used in the next step without further purification. The typical yield is 97–98%.[7]

B. N-Phenylmaleimide Synthesis:

-

In a 2-L Erlenmeyer flask, prepare a solution of 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.

-

Add the 316 g of maleanilic acid from the previous step to the flask.

-

Heat the suspension on a steam bath for 30 minutes, swirling until the solid dissolves.

-

Cool the reaction mixture in a cold water bath and then pour it into 1.3 L of ice water to precipitate the product.

-

Collect the crude N-phenylmaleimide by suction filtration. Wash the precipitate three times with 500-mL portions of ice-cold water and once with 500 mL of petroleum ether.

-

After drying, the yield of crude N-phenylmaleimide is typically 75–80%.[7] Recrystallization from cyclohexane can be performed for further purification.

Properties of Maleimide Derivatives

The physical and chemical properties of maleimides dictate their suitability for various applications.

Physical Properties

Maleimides are typically crystalline solids with melting points influenced by the N-substituent.[6] They are generally soluble in organic solvents like DMSO, DMF, and acetone.[6] Water solubility can be enhanced by incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the N-substituent.[]

| Table 1: Physical Properties of Common Maleimides | |

| Compound | Properties |

| Maleimide | Formula: C₄H₃NO₂ Molar Mass: 97.07 g/mol Melting Point: 91-93 °C[6][9] |

| N-Phenylmaleimide | Formula: C₁₀H₇NO₂ Molar Mass: 173.17 g/mol Appearance: Canary-yellow needles Melting Point: 89-90 °C[7] |

| N-Ethylmaleimide (NEM) | Formula: C₆H₇NO₂ Molar Mass: 125.13 g/mol Melting Point: 45 °C |

Spectroscopic Properties

The characterization of maleimide derivatives relies on standard spectroscopic techniques.

| Table 2: Spectroscopic Data for Maleimide Functional Group | |

| Technique | Characteristic Signals |

| FT-IR (cm⁻¹) | ~3200 (N-H stretch, for unsubstituted maleimide) ~1720 (C=O, symmetric and asymmetric stretch) ~1590 (C=C vinyl stretch)[10] |

| ¹H NMR (ppm) | ~7.0 (alkene protons, -CH=CH-)[10] |

| ¹³C NMR (ppm) | ~170 (carbonyl carbons, C=O) ~134 (alkene carbons, -CH=CH-)[10] |

Chemical Reactivity and Stability

The reactivity of the maleimide double bond is the key to its function in bioconjugation.

Thiol-Michael Addition: The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[4] A thiolate anion acts as a nucleophile, attacking one of the electron-deficient carbons of the maleimide double bond to form a stable thioether bond.[3][5] This reaction is highly chemoselective for thiols over amines within a pH range of 6.5 to 7.5.[5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[][5] Above pH 7.5, reactivity with amines becomes more competitive.[5]

Stability of the Thiosuccinimide Adduct: Despite the formation of a covalent bond, the resulting thiosuccinimide linkage can be unstable under physiological conditions.[11][12] Its fate is governed by two competing pathways:

-

Retro-Michael Reaction (Reversible): This is a reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide.[11] In a biological environment rich in thiols like glutathione, this can cause "payload migration," where the conjugated molecule is transferred from its intended target to other molecules, leading to off-target toxicity and reduced efficacy.[12][13]

-

Succinimide Ring Hydrolysis (Irreversible): The succinimide ring can undergo hydrolysis to form a stable succinamic acid thioether.[11][14] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus locking the conjugate in a stable form.[15][16]

Strategies to Enhance Conjugate Stability: Significant research has focused on overcoming the instability of the thiosuccinimide linkage.

-

Promoting Hydrolysis: Maleimides with electron-withdrawing N-substituents exhibit greatly accelerated ring-opening hydrolysis rates.[15][16] This allows for the intentional hydrolysis of the conjugate in vitro before administration to ensure in vivo stability.[15][16]

-

Thiazine Rearrangement: When a maleimide is conjugated to a peptide with an N-terminal cysteine, the resulting succinimide can undergo a transcyclization to form a six-membered thiazine structure.[4][17] This rearranged linker is significantly more stable and less susceptible to thiol exchange reactions.[17]

-

Next-Generation Maleimides (NGMs): Dihalomaleimides have been developed to re-bridge the two thiol groups from a reduced native disulfide bond in an antibody.[18] This approach maintains the antibody's structure while allowing for site-specific conjugation.[18]

| Table 3: Stability of Different Maleimide-Thiol Linkages | |

| Linkage Type | Relative Stability / Key Feature |

| Traditional Thiosuccinimide | Susceptible to retro-Michael reaction and thiol exchange.[11][12] |

| Hydrolyzed Thiosuccinimide | Ring-opened structure is highly stable with half-lives exceeding two years, preventing thiol exchange.[15][16] |

| Thiazine Linker | Over 20 times less susceptible to glutathione-mediated thiol exchange compared to the standard thioether conjugate.[11][17] |

| Next-Generation Maleimides (NGMs) | Re-bridges native disulfide bonds, offering high stability and controlled drug-to-antibody ratio (DAR).[18] |

Applications in Drug Development and Research

The unique reactivity of maleimides has made them indispensable tools in biotechnology and pharmacology.[1]

-

Antibody-Drug Conjugates (ADCs): Maleimide chemistry is a principal method for attaching highly potent cytotoxic drugs to monoclonal antibodies.[][19][] This targeted delivery approach enhances the therapeutic window by concentrating the drug at the tumor site and minimizing systemic toxicity.[3] FDA-approved ADCs like brentuximab vedotin (Adcetris®) and ado-trastuzumab emtansine (Kadcyla®) utilize maleimide-based linkers.[3][16]

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins or peptides can improve their solubility, stability, and plasma half-life while reducing immunogenicity.[] Maleimide groups are frequently used to conjugate PEG to cysteine residues on biomolecules.[]

-

Biomolecule Labeling: Maleimides are used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in diagnostics, imaging, and proteomics research.[3][21]

-

Surface Functionalization: Nanoparticles, liposomes, and other surfaces can be functionalized with maleimides to allow for the attachment of targeting ligands like antibodies or peptides for targeted drug delivery systems.[][22]

Key Experimental Protocols

General Protocol for Maleimide Labeling of a Protein

This protocol provides a general workflow for conjugating a maleimide-activated molecule (e.g., a fluorescent dye) to a protein containing cysteine residues.[23][24][25]

-

Protein Preparation: Dissolve the protein in a degassed buffer (e.g., PBS, HEPES) at pH 7.0-7.5 to a concentration of 1-10 mg/mL.[24] Degassing (e.g., by bubbling with nitrogen or argon gas) is crucial to prevent the re-oxidation of thiols.[23]

-

(Optional) Disulfide Bond Reduction: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[24][25] Incubate for 20-30 minutes at room temperature. TCEP is preferred as it does not contain a thiol and thus does not need to be removed before adding the maleimide.

-

Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[25]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[24] Flush the reaction vial with inert gas, seal it, and incubate for 2 hours at room temperature or overnight at 4°C.[24] If the maleimide reagent is light-sensitive, protect the reaction from light.

-

Purification: Remove excess, unreacted maleimide reagent and any byproducts using size-exclusion chromatography (e.g., a Sephadex column), dialysis, or HPLC.[24][25] The purified conjugate can then be characterized to determine the degree of labeling.

Protocol for Assessing Bioconjugate Stability via RP-HPLC

This method allows for the quantification of conjugate stability over time by monitoring its degradation or dissociation.[11]

-

Incubation: Incubate the purified maleimide-thiol conjugate in a relevant biological medium (e.g., human plasma or a buffer containing a high concentration of glutathione) at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 6, 24, 48, and 96 hours), withdraw an aliquot of the reaction mixture.

-

Sample Preparation: Quench any reaction by adding an appropriate agent or by immediate freezing. Prepare the sample for HPLC analysis, which may involve precipitation of proteins or dilution.

-

RP-HPLC Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC). Use a gradient elution method that can effectively separate the intact conjugate, the free payload (drug/dye), and any other degradation or exchange products.

-

Data Analysis: Quantify the peak areas corresponding to the intact conjugate and any new peaks that appear over time.[11] Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile and half-life of the conjugate under the tested conditions.[11]

References

- 1. nbinno.com [nbinno.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. bachem.com [bachem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. edufixers.com [edufixers.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Maleimide synthesis [organic-chemistry.org]

- 9. Maleimide - Wikipedia [en.wikipedia.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]

- 19. Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Maleimide Modification - CD Bioparticles [cd-bioparticles.com]

- 23. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 24. benchchem.com [benchchem.com]

- 25. biotium.com [biotium.com]

Maleimide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The maleimide functional group, a five-membered unsaturated imide, has emerged as a cornerstone in the field of organic synthesis, prized for its unique reactivity and versatility. Its applications span from the construction of complex molecular architectures to the precise modification of biomolecules and the development of advanced materials. This technical guide provides a comprehensive overview of maleimide chemistry, focusing on its fundamental reactivity, key synthetic transformations, and significant applications, with a particular emphasis on quantitative data and detailed experimental methodologies.

Core Principles of Maleimide Reactivity

The synthetic utility of maleimide is primarily dictated by the electrophilic nature of its carbon-carbon double bond, which is activated by the two adjacent carbonyl groups. This inherent reactivity makes maleimides excellent Michael acceptors and dienophiles in cycloaddition reactions.

Michael Addition: A Gateway to Functionalization

The conjugate addition of nucleophiles to the maleimide double bond, known as the Michael addition, is a cornerstone of its chemistry. This reaction is particularly efficient with soft nucleophiles, most notably thiols. The high selectivity of the maleimide-thiol reaction, especially under physiological conditions (pH 6.5-7.5), has made it an indispensable tool in bioconjugation. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for the site-specific modification of cysteine residues in proteins.

Key Factors Influencing the Michael Addition:

-

pH: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. Below this range, the concentration of the reactive thiolate anion is reduced, while above it, competing reactions with amines and hydrolysis of the maleimide ring become more prevalent.

-

Nucleophile: Thiols are the most common nucleophiles, but amines and other nucleophiles can also be employed, often requiring different reaction conditions.

-

Substituents on Maleimide: The nature of the substituent on the nitrogen atom can influence the reactivity of the maleimide and the stability of the resulting adduct.

Diels-Alder Reaction: Constructing Cyclic Scaffolds

Maleimides are potent dienophiles in [4+2] cycloaddition reactions, reacting readily with a wide range of conjugated dienes to form stable bicyclic adducts. This transformation is a powerful tool for the construction of complex polycyclic systems. The stereoselectivity of the Diels-Alder reaction involving maleimides is a key feature, often favoring the formation of the endo product under kinetic control, although the exo product may be more thermodynamically stable.

Common Dienes in Maleimide Diels-Alder Reactions:

-

Furans: The reaction of furans with maleimides is a well-studied and versatile method for generating oxanorbornene derivatives.

-

Cyclopentadiene: A highly reactive diene that readily undergoes Diels-Alder reactions with maleimides to produce structurally rigid bicyclic adducts.

-

Anthracene: Forms highly fluorescent and thermally stable adducts with maleimides.

Quantitative Data on Key Maleimide Reactions

The following tables summarize quantitative data for representative Michael addition and Diels-Alder reactions involving maleimides, providing a comparative overview of reaction conditions and outcomes.

Table 1: Michael Addition of Thiols to N-Substituted Maleimides

| N-Substituent | Thiol | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ethyl | 4-Mercaptophenylacetic acid | Phosphate Buffer (pH 7.4) | 25 | < 5 min | Quantitative | |

| Phenyl | 4-Mercaptophenylacetic acid | Phosphate Buffer (pH 7.4) | 25 | < 5 min | Quantitative | |

| Aminoethyl | 4-Mercaptophenylacetic acid | Phosphate Buffer (pH 7.4) | 25 | < 5 min | Quantitative | |

| p-Methoxyphenyl | N-acetyl-L-cysteine | 20% ACN in Phosphate Buffer (pH 7.4) | 25 | 5 h | 85 | |

| p-Pentafluorosulfanylphenyl | N-acetyl-L-cysteine | 20% ACN in Phosphate Buffer (pH 7.4) | 25 | < 1 min | 96 |

Table 2: Diels-Alder Reaction of Maleimides with Dienes

| Maleimide | Diene | Solvent | Temperature (°C) | Time | Product Ratio (endo:exo) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Phenylmaleimide | Furan | Toluene | 80 | 24 h | - | 50 (exo) | | | N-p-Tolylmaleimide | 2,5-Dimethylfuran | Toluene | 60 | - | - | - | | | N-Methylmaleimide | Furfural | Water | 25 | 16 h | - | 85 | | | N-Ethylmaleimide | Furfural | Water | 25 | 16 h | - | 70 | | | N-Phenylmaleimide | 2-Acetylfuran | Water | 25 | 60 h | - | 45 | |

Experimental Protocols

This section provides detailed methodologies for key experiments involving maleimides, serving as a practical guide for laboratory synthesis.

Synthesis of N-Phenylmaleimide

This protocol describes the two-step synthesis of N-phenylmaleimide from maleic anhydride and aniline.

Step A: Synthesis of Maleanilic Acid

-

In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.

-

Once the maleic anhydride has dissolved, add a solution of 182 ml (186 g, 2 moles) of aniline in 200 ml of ether through the dropping funnel.

-

Stir the resulting thick suspension at room temperature for 1 hour.

-

Cool the mixture to 15–20°C in an ice bath.

-

Collect the product by suction filtration. The resulting cream-colored powder (maleanilic acid) is suitable for the next step without further purification. The yield is typically 97–98%.

Step B: Synthesis of N-Phenylmaleimide

-

In a 2-liter Erlenmeyer flask, place 670 ml of acetic anhydride and 65 g of anhydrous sodium acetate.

-

Add the maleanilic acid (316 g) from the previous step.

-

Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.

-

Cool the reaction mixture to near room temperature in a cold water bath.

-

Pour the mixture into 1.3 L of ice water.

-

Collect the precipitated product by suction filtration.

-

Wash the solid three times with 500-ml portions of ice-cold water and once with 500 ml of petroleum ether (b.p. 30–60°).

-

Dry the product to obtain crude N-phenylmaleimide. The typical yield is 75–80%.

-

Recrystallize from cyclohexane to obtain pure canary-yellow needles.

Protein Bioconjugation with a Maleimide-Functionalized Dye

This protocol outlines a general procedure for labeling a thiol-containing protein with a fluorescent dye maleimide.

Materials:

-

Thiol-containing protein (e.g., antibody with reduced cysteines)

-

Maleimide-functionalized fluorescent dye

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (optional)

-

Anhydrous DMSO or DMF

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

Disulfide Reduction (if necessary): If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 20-30 minutes.

-

Maleimide Dye Preparation: Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide dye stock solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the dye is photosensitive.

-

Purification: Purify the protein-dye conjugate from excess unreacted dye and other reagents using an appropriate method such as size-exclusion chromatography.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

Applications of Maleimide in Organic Synthesis

The unique reactivity of maleimides has led to their widespread use in various areas of organic synthesis, drug development, and materials science.

Bioconjugation and Drug Development

Maleimide chemistry is a cornerstone of modern bioconjugation, enabling the precise attachment of molecules to proteins and other biomolecules. This has been particularly impactful in the development of Antibody-Drug Conjugates (ADCs) , where a potent cytotoxic drug is linked to a monoclonal antibody via a maleimide-containing linker. The antibody directs the drug to cancer cells, minimizing off-target toxicity. Maleimides are also used for:

-

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for diagnostic and research applications.

-

PEGylation: Modifying proteins with polyethylene glycol (PEG) to improve their pharmacokinetic properties.

-

Drug Delivery Systems: Modifying the surface of liposomes and other nanocarriers to enhance their targeting and cellular uptake.

Polymer Chemistry

Maleimides are valuable monomers for the synthesis of high-performance polymers. Bismaleimides (BMIs) , which contain two maleimide groups, are used to produce thermosetting resins with exceptional thermal stability, making them suitable for applications in the aerospace and electronics industries. Maleimides can also be copolymerized with other monomers, such as styrene, to create polymers with tailored properties.

Visualizing Maleimide Chemistry: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving maleimides.

Caption: Experimental workflow for the Michael addition of a maleimide reagent to a thiol-containing protein.

Caption: General scheme of the Diels-Alder reaction between a diene and a maleimide dienophile.

Caption: Simplified signaling pathway for the mechanism of action of an Antibody-Drug Conjugate (ADC) utilizing a maleimide linker.

Conclusion

Maleimide has firmly established itself as a privileged scaffold in organic synthesis. Its predictable and efficient reactivity in Michael additions and Diels-Alder reactions provides chemists with a powerful toolkit for a diverse range of applications. The continued development of novel maleimide derivatives and a deeper understanding of their reaction kinetics and stability will undoubtedly fuel further innovation in drug discovery, materials science, and beyond. This guide has provided a comprehensive, data-driven overview to aid researchers in harnessing the full potential of this versatile building block.

An In-depth Technical Guide to Natural Products Containing a Maleimide Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have historically been a rich source of novel bioactive compounds and have played a crucial role in drug discovery. Among the vast diversity of natural product scaffolds, the maleimide moiety, an unsaturated imide, has emerged as a privileged structure with a wide range of biological activities. Though relatively rare in nature, maleimide-containing natural products, primarily isolated from fungi and marine microorganisms, have demonstrated potent cytotoxic, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the core aspects of these fascinating molecules, including their biological activities, biosynthetic pathways, and the experimental methodologies used for their evaluation.

Key Natural Products and Their Biological Activities

Several notable natural products feature the maleimide core. Their biological activities are summarized below, with quantitative data presented for comparative analysis.

Table 1: Biological Activities of Key Natural Products Containing a Maleimide Moiety

| Natural Product | Source Organism | Biological Activity | Quantitative Data (IC50 / MIC) | Target Organism/Cell Line | Reference(s) |

| Showdomycin | Streptomyces showdoensis | Antibacterial, Antitumor | LD50 (mice): 25 mg/kg (i.p.), 18 mg/kg (s.c.), 110 mg/kg (i.v.) | Streptococcus hemolyticus, Streptococcus pyogenes, Leukemia L1210 | [4][5] |

| Pencolide | Penicillium multicolor | Antibacterial, Antifungal | Data not extensively reported in reviewed literature. | --- | [6][7] |

| Farinomalein | Paecilomyces farinosus | Antifungal (anti-oomycete) | MIC: 5 µ g/disk | Phytophthora sojae P6497 | [1][8][9][10] |

| Oxaleimides | Penicillium sp. | Cytotoxic | Data not extensively reported in reviewed literature. | --- | [No specific citation] |

| Maleimycin | Streptomyces showdoensis | Antibiotic | MIC: 31 µg/mL (racemic), 250 µg/mL (iso-maleimycin) | E. coli | [11] |

| Antrodin C (Derivative) | Antrodia cinnamomea | Anticancer, Anti-inflammatory | IC50 values vary by cell line (low micromolar range) | Human colorectal cancer cells (HCT-116), Non-small-cell lung cancer cells | [12] |

Biosynthetic Pathways

The biosynthesis of maleimide-containing natural products often involves complex enzymatic machinery, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).

Biosynthesis of Showdomycin

Showdomycin is a C-nucleoside antibiotic, meaning a sugar moiety is attached to the maleimide ring via a carbon-carbon bond.[4] Its biosynthesis is initiated from L-glutamine and ribose 5-phosphate. The pathway involves a non-ribosomal peptide synthetase (NRPS) mediated assembly of a pyrrole intermediate, which then undergoes C-glycosidation catalyzed by the enzyme SdmA. The final maleimide ring is formed through a series of oxidative transformations.[13]

Figure 1: Proposed Biosynthetic Pathway of Showdomycin

Signaling Pathways and Mechanisms of Action

Maleimide-containing natural products exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways.

Antrodin C: Induction of Apoptosis via ROS/AKT/ERK/P38 and Inhibition of Akt/mTOR Signaling

Antrodin C, a maleimide derivative, has been shown to induce apoptosis in cancer cells through multiple signaling cascades. It triggers the production of reactive oxygen species (ROS), which in turn modulates the AKT/ERK/P38 MAPK signaling pathways. This leads to the activation of the extrinsic apoptosis pathway, characterized by the upregulation of TNFα and subsequent activation of caspases.[12] Furthermore, Antrodin C can independently suppress the Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.[12][14]

Figure 2: Signaling Pathways Modulated by Antrodin C

Showdomycin: Inhibition of RNA Synthesis

Showdomycin exerts its antimicrobial and antitumor effects by acting as an inhibitor of RNA synthesis. It is believed to interfere with the function of RNA polymerase, thereby halting the transcription process essential for cell viability and proliferation.[15][16] The exact molecular interactions with RNA polymerase are a subject of ongoing research.

Experimental Protocols

The evaluation of the biological activity of maleimide-containing natural products relies on a suite of standardized in vitro assays. Detailed methodologies for key experiments are provided below.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.[15]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the maleimide-containing natural product in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).

-

Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Addition of MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

-

Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Gently mix the contents of the wells and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[18][19]

Protocol:

-

Preparation of Inoculum: Culture the test microorganism (bacteria or fungi) overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[18]

-

Preparation of Compound Dilutions: Prepare a stock solution of the maleimide-containing natural product in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1][8][9]

Protocol:

-

Cell Treatment: Treat cells with the maleimide-containing natural product at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).[10]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL).[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Figure 3: Workflow for Apoptosis Detection using Annexin V/PI Staining

Conclusion

Natural products bearing a maleimide moiety represent a promising class of bioactive molecules with significant potential for the development of new therapeutic agents. Their diverse biological activities, coupled with their unique biosynthetic origins, make them a compelling area of research for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of these remarkable natural compounds. Further investigation into their specific molecular targets and mechanisms of action will undoubtedly pave the way for the rational design and synthesis of novel maleimide-based drugs with improved efficacy and selectivity.

References

- 1. Farinomalein, a maleimide-bearing compound from the entomopathogenic fungus Paecilomyces farinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the RNA polymerase-catalyzed synthesis of RNA by daunomycin. Effect of the inhibitor on the late steps of RNA chain initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Pentoxifylline: a new drug for the treatment of intermittent claudication. Mechanism of action, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pencolide - Wikipedia [en.wikipedia.org]

- 7. Studies in the biochemistry of micro-organisms. 113. Pencolide, a nitrogen-containing metabolite of Penicillium multicolor Grigorieva-Manilova and Poradielova - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. multisite.itb.ac.id [multisite.itb.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The IC50: an exactly defined measure of antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of agents that act on DNA and RNA synthesis on the activity of poly(ADP-Rib) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of antibiotics inhibiting bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of farinomaleins and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for Maleimide Conjugation to Cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-based conjugation to cysteine residues is a cornerstone of bioconjugation chemistry, enabling the precise, covalent linkage of molecules to proteins, peptides, and other biomolecules.[1][2] This technique is widely employed in various applications, including the development of antibody-drug conjugates (ADCs), protein labeling with fluorescent dyes or biotin, and the functionalization of surfaces for biosensing.[2][] The reaction's popularity stems from its high selectivity for thiol groups under mild, physiological conditions, rapid reaction kinetics, and generally high yields.[1][4]

The core of this chemistry is the Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[1][2][5] This results in the formation of a stable thioether bond.[1][6] This document provides detailed protocols and application notes to guide researchers in successfully performing maleimide-cysteine conjugations, including key experimental parameters, troubleshooting, and characterization methods.

Reaction Mechanism and Influencing Factors

The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable thiosuccinimide linkage.[2] The efficiency and specificity of this reaction are influenced by several key parameters, most notably pH.

Key Experimental Parameters

Successful maleimide-cysteine conjugation is dependent on the careful control of several experimental parameters. These factors influence the reaction rate, specificity, and the stability of the final conjugate.[7]

| Parameter | Recommended Range/Condition | Notes | Citations |

| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. At pH > 7.5, reactivity with primary amines (e.g., lysine) increases, and the rate of maleimide hydrolysis also rises. | [7][8][9] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) may necessitate longer incubation times (overnight), while room temperature reactions are typically faster (1-2 hours). | [7] |

| Stoichiometry (Maleimide:Thiol) | 10:1 to 20:1 molar excess of maleimide | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein. | [7][10] |

| Reaction Time | 1-2 hours at room temperature; Overnight at 4°C | The reaction progress should be monitored to determine the optimal time. | [7][10] |

| Buffer Composition | Phosphate, Tris, or HEPES buffers | Buffers should be free of thiols (e.g., DTT). Degassing the buffer is recommended to prevent oxidation of thiols. | [4][10] |

Experimental Protocols

Protocol 1: General Maleimide Conjugation to a Protein

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Protein containing at least one cysteine residue

-

Maleimide-functionalized molecule (e.g., fluorescent dye, biotin)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Degassed PBS, Tris, or HEPES, pH 7.0-7.5

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer at a concentration of 1-10 mg/mL.[4][11]

-

Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[10] Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[8] If using DTT, it must be removed prior to adding the maleimide.[8]

-

Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8][10]

-

Initiate Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess of maleimide is a good starting point).[7] Add the maleimide solution dropwise while gently stirring.

-

Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[8] If the maleimide reagent is light-sensitive, protect the reaction from light.[12]

-

Quenching the Reaction: Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-100 mM to react with any excess maleimide.[7] Incubate for 15-30 minutes at room temperature.[7]

-

Purification: Remove excess, unreacted maleimide reagent and the quenching reagent by a desalting column, dialysis, or HPLC.[4][7]

-

Storage: For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.[10][12] For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C or below.[10][12][13] Adding a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor like 0.01-0.03% sodium azide is also recommended for long-term storage.[10][13]

Protocol 2: Characterization of the Conjugate

A. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

For conjugates with a chromophore, the degree of labeling can be estimated using UV-Vis spectroscopy.

-

Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the attached molecule.

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[10]

-

Corrected A280 = A280 - (Amax × Correction Factor)

-

-

Calculate the concentration of the attached molecule.

-

The DOL is the molar ratio of the attached molecule to the protein.

B. Confirmation of Conjugation by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm successful conjugation and determine the number of attached labels.[7]

-

Sample Preparation: Prepare the purified protein conjugate for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium bicarbonate).

-

Intact Mass Analysis: Analyze the intact protein conjugate using a high-resolution mass spectrometer. The mass of the conjugate will be the mass of the protein plus the mass of the attached maleimide reagent(s).[7] The number of attached labels can be determined from the mass shift.[7]

-

Peptide Mapping (for site of modification):

-

Digest the protein conjugate with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-